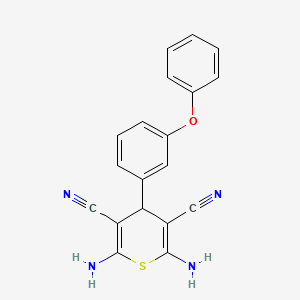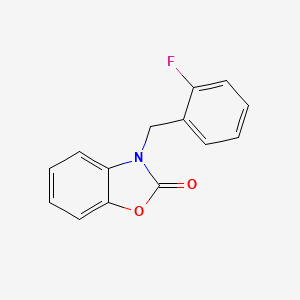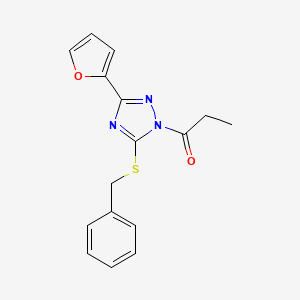
3,6-diethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-diethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate, also known as DEMOP, is a synthetic compound that belongs to the class of coumarin derivatives. DEMOP has been extensively studied due to its potential use in various scientific research applications.
Mécanisme D'action
The mechanism of action of 3,6-diethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3,6-diethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the production of reactive oxygen species and the activation of nuclear factor-kappa B, a transcription factor involved in inflammation and cell survival.
Biochemical and Physiological Effects:
Studies have shown that 3,6-diethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate has various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as inhibit the growth of cancer cells. 3,6-diethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,6-diethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate in lab experiments is its stability and solubility in various solvents. It is also relatively easy to synthesize and purify. However, one limitation is its potential toxicity, which may limit its use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 3,6-diethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate.
Orientations Futures
There are several potential future directions for research on 3,6-diethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate. One area of interest is its potential as a fluorescent probe for the detection of metal ions. Further studies on the mechanism of action and potential side effects of 3,6-diethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate are also needed. Additionally, the potential use of 3,6-diethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate in the treatment of neurodegenerative diseases and cancer should be explored.
Méthodes De Synthèse
3,6-diethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate can be synthesized through a multi-step process that involves the reaction of 4-methylumbelliferone with ethyl acetoacetate in the presence of a base, followed by the addition of diethyl malonate and propionyl chloride. The final product is obtained through acid-catalyzed hydrolysis and decarboxylation. The purity of 3,6-diethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate can be improved through recrystallization.
Applications De Recherche Scientifique
3,6-diethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate has been widely used in scientific research due to its potential in various applications. It has been studied for its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. 3,6-diethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate has also shown potential as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
(3,6-diethyl-4-methyl-2-oxochromen-7-yl) propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-5-11-8-13-10(4)12(6-2)17(19)21-15(13)9-14(11)20-16(18)7-3/h8-9H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMPXEKQUNSDNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)CC)OC(=O)C(=C2C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5820633.png)


![ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5820664.png)

![N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide](/img/structure/B5820676.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B5820680.png)
![7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5820681.png)

![2'-{[(2,3-dimethylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5820689.png)

![4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5820701.png)
![N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B5820702.png)
